molecular formula C8H7F2N5O3 B8061995 5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate

5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate

Cat. No.: B8061995
M. Wt: 259.17 g/mol
InChI Key: UNZJSXAVCSAUDU-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluorophenyl group enhances the compound’s stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate typically involves the reaction of 2,5-difluoroaniline with a triazole precursor under specific conditions. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions . The reaction involves the formation of a carbon-nitrogen bond, leading to the triazole ring formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its nitrate form.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the difluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazole ring or the phenyl group.

Scientific Research Applications

5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Difluorophenyl)-1h-1,2,4-triazol-3-amine nitrate is unique due to its specific combination of the triazole ring and the difluorophenyl group. This combination provides enhanced stability and biological activity compared to other similar compounds. Its nitrate form also contributes to its solubility and ease of handling in various applications.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4.HNO3/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7;2-1(3)4/h1-3H,(H3,11,12,13,14);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZJSXAVCSAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC(=NN2)N)F.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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